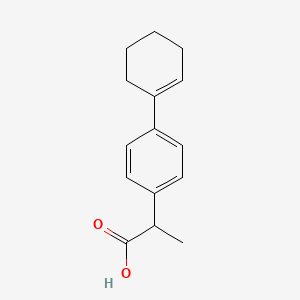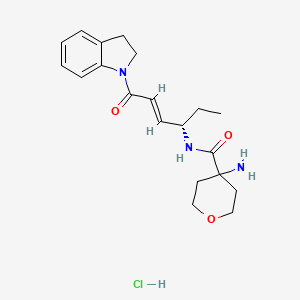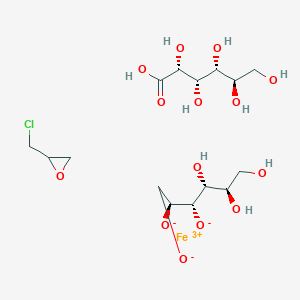
Fpmpdap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine, commonly referred to as FPMPDAP, is a derivative of purines. This compound is part of a class of highly selective antiretroviral agents that exhibit significant activity against a broad spectrum of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) .
Preparation Methods
The synthesis of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine involves several steps. The key synthetic route includes the reaction of 2,6-diaminopurine with 3-fluoro-2-phosphonylmethoxypropyl derivatives under specific reaction conditions . Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of purine derivatives.
Biology: The compound is studied for its selective activity against retroviruses, making it a valuable tool in virology research.
Medicine: Due to its antiretroviral properties, it is explored as a potential therapeutic agent for treating retroviral infections.
Industry: The compound’s unique properties make it useful in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine involves the inhibition of viral reverse transcriptase. This enzyme is crucial for the replication of retroviruses. By inhibiting reverse transcriptase, the compound prevents the synthesis of viral DNA, thereby halting the replication of the virus .
Comparison with Similar Compounds
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine is compared with other similar compounds such as:
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]adenine (FPMPA): Both compounds exhibit selective antiretroviral activity, but FPMPDAP has a higher therapeutic index and is less inhibitory to human bone marrow cells.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): This compound is more selective and has a higher therapeutic index compared to PMEA.
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): Similar to PMEA, this compound shows higher selectivity and a better therapeutic profile.
Properties
CAS No. |
135295-28-2 |
|---|---|
Molecular Formula |
C9H14FN6O4P |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
[1-(2,6-diaminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14FN6O4P/c10-1-5(20-4-21(17,18)19)2-16-3-13-6-7(11)14-9(12)15-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H4,11,12,14,15) |
InChI Key |
GFVHBMMZFJJYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CF)OCP(=O)(O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)


![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)

![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)




